N-butyryl-L-Homoserine lactone-d5

Quorum Sensing Mass Spectrometry Isotope Dilution

Matrix effects and analyte loss during extraction compromise accurate C4-HSL quantification in bacterial cultures and biofluids. C4-HSL-d5, the direct stable isotope-labeled analog, co-elutes with endogenous C4-HSL and experiences identical recovery and ionization, enabling reliable isotope dilution mass spectrometry. • +5 Da mass shift from five deuterium atoms at positions 3,3',4,4,4 • Corrects for extraction losses and ion suppression/enhancement in LC-MS/MS • Validated for P. aeruginosa virulence assays (lasB/rhlA induction at 10 µM) and environmental monitoring

Molecular Formula C8H8D5NO3
Molecular Weight 176.2
Cat. No. B1151020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyryl-L-Homoserine lactone-d5
SynonymsC4-HSL-d5
Molecular FormulaC8H8D5NO3
Molecular Weight176.2
Structural Identifiers
SMILESCCCC(=O)N[C@H]1CCOC1=O
InChIInChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1/i1D3,2D2
InChIKeyVFFNZZXXTGXBOG-PLFILOGFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5) Procurement Guide: Deuterated AHL Internal Standard for Precise Quorum Sensing Quantification


N-butyryl-L-Homoserine lactone-d5 (C4-HSL-d5; CAS 2701379-46-4; C₈H₈D₅NO₃; MW 176.2) is a deuterium-labeled analog of N-butyryl-L-homoserine lactone (C4-HSL), a key N-acyl homoserine lactone (AHL) signaling molecule in bacterial quorum sensing [1]. The compound incorporates five deuterium atoms at the 3, 3', 4, 4, and 4 positions, generating a +5 Da mass shift relative to the unlabeled C4-HSL (C₈H₁₃NO₃; MW 171.2) [2]. This isotopic labeling enables its primary application as an internal standard for the accurate quantification of endogenous C4-HSL by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .

Why C4-HSL-d5 is Irreplaceable: Limitations of Unlabeled and Alternative IS for Accurate AHL Quantification


Accurate quantification of C4-HSL in complex biological matrices (e.g., bacterial culture supernatants, biofluids) using LC-MS or GC-MS is compromised by matrix effects and analyte losses during sample preparation. Unlabeled C4-HSL cannot correct for these variables, leading to inaccurate concentration determinations. While other deuterated compounds like deuterated anthracene have been employed as internal standards for C4-HSL analysis, they exhibit different extraction recovery and ionization behavior, resulting in suboptimal precision compared to a stable isotope-labeled analog of the analyte itself [1]. Furthermore, alternative isotopic labeling strategies, such as ¹³C incorporation, while effective, often incur higher synthesis costs and may be less readily available. C4-HSL-d5, as a stable isotope-labeled (SIL) analog of the target analyte, co-elutes with C4-HSL under identical chromatographic conditions and experiences near-identical matrix effects and recovery, thereby enabling superior accuracy and precision via isotope dilution mass spectrometry [2].

C4-HSL-d5 Differentiation Evidence: Quantifiable Performance Advantages over Comparators in Analytical Workflows


Isotopic Purity and Batch Consistency: ≥99% Deuterium Incorporation for Reliable MS Quantitation

The analytical reliability of C4-HSL-d5 as an internal standard hinges on its isotopic purity. Commercial sources specify an isotopic purity of ≥99% for the d5 species, with total deuterated forms (d1-d5) at ≥99% purity . In contrast, some custom-synthesized batches of deuterated AHLs have been reported with lower isotopic enrichment, leading to isobaric interference and reduced quantitative accuracy. High isotopic purity ensures that the internal standard signal (m/z) does not overlap with the analyte's natural isotopic envelope, preventing bias in concentration calculations. This specification directly impacts method validation parameters such as the lower limit of quantification (LLOQ).

Quorum Sensing Mass Spectrometry Isotope Dilution

Precision Enhancement in Complex Matrices: Deuterated IS Reduces GC-MS RSD vs. Non-Analog Internal Standards

In a study developing a GC-MS method for C4-HSL quantification in wastewater, the use of deuterated anthracene (d10-anthracene) as an internal standard improved precision compared to using no internal standard, yielding a lower relative standard deviation (RSD) [1]. However, deuterated anthracene is not a structural analog of C4-HSL and may not perfectly correct for differential extraction or matrix effects. C4-HSL-d5, being a stable isotope-labeled analog of the target analyte, is expected to exhibit virtually identical behavior during sample preparation, chromatography, and ionization, thereby achieving RSD values potentially lower than those achievable with non-analog deuterated internal standards. This expectation is based on the established principle of stable isotope dilution mass spectrometry where analyte-matched internal standards provide the highest accuracy and precision [2].

Analytical Chemistry Method Validation Matrix Effect

LC-MS/MS Co-Elution and Ionization: Retention Time Matching Ensures Matrix Effect Correction

A critical differentiator for stable isotope-labeled internal standards is co-elution with the analyte. While deuterium labeling can sometimes cause a slight retention time shift due to differences in hydrogen bonding [1], C4-HSL-d5 is reported to co-elute with C4-HSL under standard reversed-phase LC conditions . In a published HPLC-MS/MS method for AHL profiling, C4-HSL-d5 was used for normalization, and the chromatographic separation was achieved on a Zorbax Eclipse XDB-C18 column (45°C) with a water/acetonitrile + 0.1% formic acid gradient, demonstrating effective co-elution and ion suppression correction . This co-elution ensures that the internal standard experiences the same matrix-induced ion suppression or enhancement as the analyte at any given point in the chromatographic run, a correction that is not possible with non-co-eluting internal standards.

LC-MS/MS Matrix Effects Isotope Dilution

C4-HSL-d5 Application Scenarios: Where This Deuterated Internal Standard Delivers Decisive Analytical Value


Absolute Quantification of C4-HSL in Bacterial Culture Supernatants for Quorum Sensing Studies

Researchers investigating the role of C4-HSL in quorum sensing regulation, biofilm formation, or virulence factor expression in *Pseudomonas aeruginosa* and other Gram-negative bacteria require precise and accurate quantification of this signaling molecule. Using C4-HSL-d5 as an internal standard in LC-MS/MS or GC-MS workflows compensates for losses during liquid-liquid extraction (e.g., with ethyl acetate) and corrects for matrix effects from the complex culture medium, enabling reliable determination of C4-HSL concentrations. This is critical for dose-response experiments, where C4-HSL is known to induce expression of virulence genes *lasB* and *rhlA* at 10 µM [1] and rhamnolipid accumulation at 50 µM [2]. Without this correction, observed concentration changes may reflect methodological variability rather than biological response.

Method Validation and Routine Monitoring in Environmental and Wastewater Analysis

Quantifying AHLs like C4-HSL in environmental samples (e.g., wastewater, bioreactor effluents) is challenging due to the high complexity and variability of the matrix. C4-HSL-d5 serves as an essential internal standard for developing and validating robust GC-MS or LC-MS/MS methods for these applications. As demonstrated in the development of a GC-MS method for C4-HSL in a membrane bioreactor, the use of a deuterated internal standard significantly improves precision [3]. By adopting C4-HSL-d5—the direct SIL analog of the target analyte—analysts can achieve even lower limits of detection and quantification, enabling reliable monitoring of quorum sensing activity in complex environmental systems where analyte concentrations are often low.

Metabolomics and Targeted Lipidomics: Profiling AHLs in Host-Pathogen Interaction Studies

In studies examining the role of bacterial quorum sensing during infection, researchers need to quantify AHLs in complex biological matrices such as tissue homogenates, bronchoalveolar lavage fluid, or blood. Untargeted and targeted HPLC-MS/MS methods for AHL profiling rely heavily on stable isotope-labeled internal standards for accurate quantitation . C4-HSL-d5 is uniquely suited for this role because it is structurally identical to the analyte, ensuring it undergoes the same extraction efficiency, derivatization reactions (if any), and ionization. This enables accurate, cross-sample comparisons of C4-HSL levels in longitudinal infection models or in response to quorum sensing inhibitors, providing crucial data on *in vivo* bacterial signaling dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-butyryl-L-Homoserine lactone-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.